molecular formula C12H19N3O2S B2943165 N-(cyanomethyl)-3-(2,2-dimethylpropanoyl)-N-methyl-1,3-thiazolidine-4-carboxamide CAS No. 1385173-95-4

N-(cyanomethyl)-3-(2,2-dimethylpropanoyl)-N-methyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B2943165
CAS No.: 1385173-95-4
M. Wt: 269.36
InChI Key: FQKFAFSNDNLORI-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-(2,2-dimethylpropanoyl)-N-methyl-1,3-thiazolidine-4-carboxamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a cyanomethyl group, and a dimethylpropanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3-(2,2-dimethylpropanoyl)-N-methyl-1,3-thiazolidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiol and a carbonyl compound under acidic or basic conditions.

    Introduction of the Cyanomethyl Group: This step involves the reaction of the thiazolidine intermediate with a cyanomethylating agent, such as cyanomethyl chloride, under basic conditions.

    Attachment of the Dimethylpropanoyl Group: This can be done by acylation of the intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-3-(2,2-dimethylpropanoyl)-N-methyl-1,3-thiazolidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanomethyl group can be reduced to an amine.

    Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

N-(cyanomethyl)-3-(2,2-dimethylpropanoyl)-N-methyl-1,3-thiazolidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-(2,2-dimethylpropanoyl)-N-methyl-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyanomethyl group may also play a role in binding to active sites or undergoing metabolic transformations that contribute to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dimethylpropanoyl)-N’-methylthiourea
  • N-(2,2-Dimethylpropanoyl)-2-fluoroaniline
  • 2,2-Dimethylpropanoyl chloride

Uniqueness

N-(cyanomethyl)-3-(2,2-dimethylpropanoyl)-N-methyl-1,3-thiazolidine-4-carboxamide is unique due to its combination of a thiazolidine ring, a cyanomethyl group, and a dimethylpropanoyl moiety. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(cyanomethyl)-3-(2,2-dimethylpropanoyl)-N-methyl-1,3-thiazolidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-12(2,3)11(17)15-8-18-7-9(15)10(16)14(4)6-5-13/h9H,6-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKFAFSNDNLORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CSCC1C(=O)N(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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